2,3-Dichloro-4-(difluoromethoxy)benzaldehyde
Description
2,3-Dichloro-4-(difluoromethoxy)benzaldehyde is a halogenated benzaldehyde derivative characterized by chloro substituents at positions 2 and 3, and a difluoromethoxy group at position 4. Its molecular formula is C₈H₄Cl₂F₂O₂, with a molecular weight of 247.03 g/mol. The compound’s reactivity and applications are influenced by the electron-withdrawing effects of the chloro and difluoromethoxy groups, which enhance the electrophilicity of the aldehyde functionality.
Properties
IUPAC Name |
2,3-dichloro-4-(difluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-6-4(3-13)1-2-5(7(6)10)14-8(11)12/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVZZKQCDTUDDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the chlorination of 4-(difluoromethoxy)benzaldehyde, followed by further chlorination to achieve the desired substitution pattern . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of 2,3-Dichloro-4-(difluoromethoxy)benzaldehyde may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-(difluoromethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: 2,3-Dichloro-4-(difluoromethoxy)benzoic acid.
Reduction: 2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloro-4-(difluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biochemical pathways.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-(difluoromethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethoxy group can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their distinguishing features are summarized below:
Key Observations:
- Substituent Effects : The dichloro groups in the target compound increase steric hindrance and electron-withdrawing effects compared to methoxy or single-halogen analogs. This enhances reactivity in nucleophilic additions or cross-coupling reactions.
- Lipophilicity : The dichloro and difluoromethoxy groups likely elevate Log P values (estimated ~2.8), making the compound more membrane-permeable than 4-(difluoromethoxy)-3-methoxybenzaldehyde (Log P ~1.5) .
Biological Activity
2,3-Dichloro-4-(difluoromethoxy)benzaldehyde is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a benzaldehyde moiety with two chlorine atoms and a difluoromethoxy group attached. The presence of these halogenated groups can significantly influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Research has indicated that this compound may affect cancer cell proliferation through apoptosis induction.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against common pathogens. Results demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.
- Anti-inflammatory Mechanism : In a study focusing on inflammatory diseases, the compound was tested for its inhibitory effect on cyclooxygenase enzymes (COX). Results showed that it effectively reduced the production of prostaglandins, indicating its potential utility in treating inflammatory conditions .
- Cancer Cell Studies : Research involving various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This suggests its potential role as an anticancer agent, particularly in breast cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
